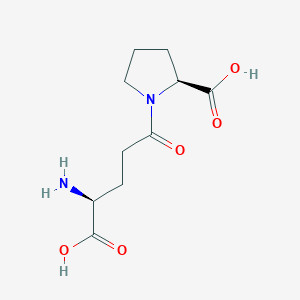
gamma-Glutamylproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Glutamylproline is a dipeptide composed of gamma-glutamate and proline. It is a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids and derivatives
Preparation Methods
Gamma-Glutamylproline can be synthesized through enzymatic reactions involving gamma-glutamyl transpeptidase. This enzyme catalyzes the transfer of the gamma-glutamyl moiety from donor substrates, such as glutathione or glutamine, to an acceptor substrate, which can be water (hydrolysis) or other amino acids/small peptides (transpeptidation) . Industrial production methods often involve the heterologous expression of bacterial gamma-glutamyl transpeptidase in hosts like Escherichia coli and Bacillus subtilis .
Chemical Reactions Analysis
Gamma-Glutamylproline undergoes various chemical reactions, including hydrolysis and transpeptidation. The enzymatic reactions catalyzed by gamma-glutamyl transpeptidase involve the cleavage of the gamma-glutamyl linkage and the transfer of the gamma-glutamyl moiety to other amino acids or short peptides . Common reagents used in these reactions include glutathione and glutamine. The major products formed from these reactions are gamma-glutamyl amino acids and peptides .
Scientific Research Applications
Gamma-Glutamylproline has several scientific research applications. In chemistry, it is used to study the enzymatic activity of gamma-glutamyl transpeptidase and its role in glutathione metabolism . In biology, it is significant in understanding the proteolytic breakdown of proteins and the formation of dipeptides . In medicine, this compound is studied for its potential role in antioxidant defense, detoxification, and inflammation processes . Additionally, it has applications in the food and pharmaceutical industries due to its broad substrate specificity .
Mechanism of Action
The mechanism of action of gamma-glutamylproline involves its enzymatic formation and breakdown. Gamma-glutamyl transpeptidase catalyzes the transfer of the gamma-glutamyl moiety to proline, forming this compound . This enzyme is involved in the glutathione metabolism pathway, where it plays a critical role in the hydrolysis of gamma-glutamyl bonds and the transfer of the gamma-glutamyl group to amino acids or peptides . The molecular targets and pathways involved include the gamma-glutamyl cycle and the antioxidant defense system .
Comparison with Similar Compounds
Gamma-Glutamylproline is unique compared to other similar compounds due to its specific structure and enzymatic formation. Similar compounds include other gamma-glutamyl amino acids and peptides, such as gamma-glutamylcysteine and gamma-glutamylglutamine . These compounds also play roles in glutathione metabolism and have similar enzymatic pathways . this compound is distinct in its formation from proline and its specific biological functions .
Properties
CAS No. |
53411-63-5 |
|---|---|
Molecular Formula |
C10H16N2O5 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(2S)-1-[(4S)-4-amino-4-carboxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16N2O5/c11-6(9(14)15)3-4-8(13)12-5-1-2-7(12)10(16)17/h6-7H,1-5,11H2,(H,14,15)(H,16,17)/t6-,7-/m0/s1 |
InChI Key |
VBCZKAGVUKCANO-BQBZGAKWSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC(C(=O)O)N)C(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B14138178.png)
![Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate](/img/structure/B14138179.png)
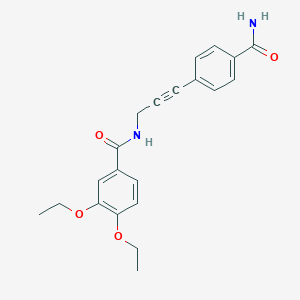
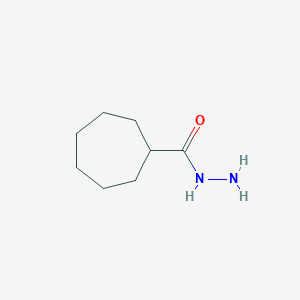
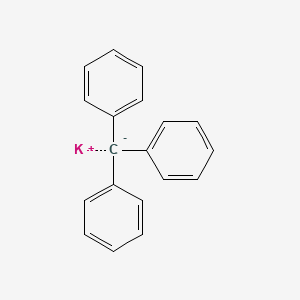
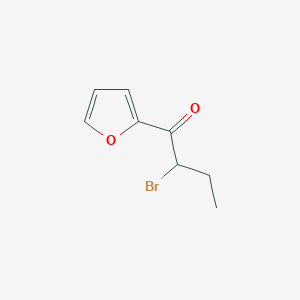
![Tert-butyl 4-[4-(dimethylamino)phenyl]piperidine-1-carboxylate](/img/structure/B14138213.png)

![N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14138230.png)
![N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide](/img/structure/B14138239.png)
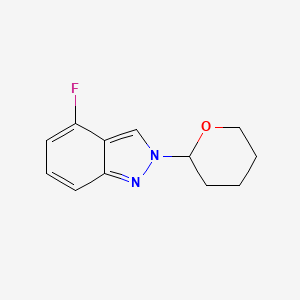
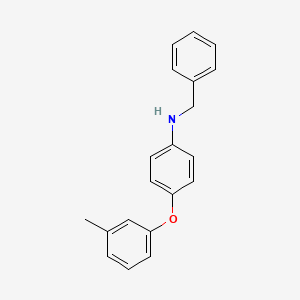
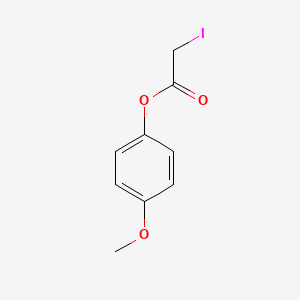
![2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one](/img/structure/B14138258.png)
